![molecular formula C12H11ClN4O B2744138 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 2109206-08-6](/img/structure/B2744138.png)
3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms. It has a molecular weight of 103.510 . It’s used in various fields including medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
1,2,4-Triazole derivatives can be synthesized through various methods. For example, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1H-1,2,4-Triazole is available as a 2D Mol file . It’s important to note that the structure of “3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” would be more complex due to the additional components in the molecule.Chemical Reactions Analysis
1,2,4-Triazole derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines . Some compounds showed promising cytotoxic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For 1H-1,2,4-Triazole, it has a molecular weight of 103.510 .Wissenschaftliche Forschungsanwendungen
Dopaminergic Activity and Central Nervous System Agents A series of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which share structural similarity with 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, have been synthesized and evaluated for their dopaminergic activity. These compounds were prepared to target both central and peripheral dopamine receptors, displaying significant dopaminergic activity as evidenced by their effects on renal blood flow and renal vascular resistance in anesthetized dogs, as well as rotational effects in rats lesioned in the substantia nigra and stimulation of rat striatal adenylate cyclase in vitro. The most potent compounds in this series were characterized by substitutions that increased lipophilicity and included modifications on the 1-phenyl group or the 3' position with a chloro, methyl, or trifluoromethyl group (Pfeiffer et al., 1982).
Synthesis of Tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine Derivatives An efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are structurally related to this compound, has been developed. This method involves a novel one-pot three-(in situ five-)component condensation reaction utilizing aromatic diamine, Meldrum's acid, and an isocyanide in CH(2)Cl(2) at ambient temperature without any catalyst or activation, leading to high yields of these compounds. These derivatives, related to benzodiazepines, are significant due to their broad spectrum of biological activities (Shaabani et al., 2009).
Neuroleptic Potential and Anticonvulsant Effects A novel class of compounds, 3-phenyl-2-piperazinyl-5H-1-benzazepines, structurally akin to this compound, were synthesized and evaluated for their potential neuroleptic activity. These compounds exhibited significant neuroleptic-like activity, with specific derivatives showing comparable or superior potency to chlorpromazine in inhibiting exploratory activity, conditioned avoidance response, and self-stimulation response in animal models. Moreover, certain derivatives demonstrated potent anticonvulsant effects against seizures induced by electroshock or pentylenetetrazole, highlighting their potential as novel neuroleptic agents (Hino et al., 1988).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-12-14-7-17(16-12)10-6-5-8-3-1-2-4-9(8)15-11(10)18/h1-4,7,10H,5-6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUANDBCVFLMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N3C=NC(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.